2,2-Dimethylpentane

Description

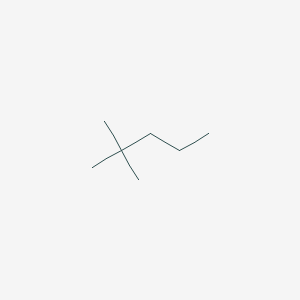

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-5-6-7(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOWYJMDMMMMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060439 | |

| Record name | Pentane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2-Dimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

105.0 [mmHg] | |

| Record name | 2,2-Dimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-35-2 | |

| Record name | 2,2-Dimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M82T90QEVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpentane, also known as neoheptane, is a branched-chain alkane and an isomer of heptane. Its unique structural characteristics, specifically the presence of a quaternary carbon, impart distinct physical and chemical properties that differentiate it from its other isomers. This technical guide provides a comprehensive overview of these properties, including detailed quantitative data, experimental protocols for their determination, and a summary of its chemical behavior and synthesis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in various applications, from a non-polar solvent to a reference standard in analytical chemistry.

General and Physicochemical Properties

This compound is a colorless, odorless liquid.[1] It is a saturated hydrocarbon, meaning it consists entirely of hydrogen and carbon atoms connected by single bonds, rendering it relatively unreactive compared to other organic compounds.[2][3] Its highly branched structure results in the lowest boiling point and density among the heptane isomers.[1]

Identifiers and General Data

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Other Names | Neoheptane; 2,2-DMP | [1] |

| CAS Number | 590-35-2 | [1][4] |

| EC Number | 209-680-5 | [1] |

| Chemical Formula | C₇H₁₆ | [1][4] |

| Molecular Weight | 100.205 g·mol⁻¹ | [1][4] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Odorless | [1] |

Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for its handling, use in physical processes, and for computational modeling.

| Property | Value | Conditions | Reference |

| Density | 0.67385 g·cm⁻³ | 20 °C, 1 atm | [1] |

| 0.674 g·mL⁻¹ | 25 °C | [5][6][7] | |

| Melting Point | -123.7 °C | [1][4] | |

| Boiling Point | 79.2 °C | [1] | |

| 78 °C | 743 mmHg | [7] | |

| Flash Point | -9.4 °C | [4] | |

| Vapor Pressure | 104.7 mmHg | 25 °C | [4] |

| 105.0 mmHg | [8] | ||

| Refractive Index | 1.38233 (n20/D) | 20 °C | [1] |

| Surface Tension | 17.80 dynes/cm | [1] | |

| Viscosity | 0.00385 P | [1] | |

| Solubility | Insoluble in water; Soluble in chloroform | [3][5][6] | |

| Dipole Moment | 0.0 D | [1] | |

| Critical Temp. | 247.7 °C | [1] | |

| Critical Pressure | 28.4 atm | [1] |

Thermochemical Properties

Thermochemical data is essential for understanding the energy changes associated with chemical reactions and phase transitions.

| Property | Value | Unit | Reference |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -238.5 | kJ·mol⁻¹ | [1] |

| Std. Enthalpy of Combustion (ΔcH⦵₂₉₈) | -4802.94 | kJ·mol⁻¹ | [1] |

| Heat Capacity (Cₚ) | 221.12 | J·K⁻¹·mol⁻¹ | [1] |

| Std. Molar Entropy (S⦵₂₉₈) | 300.3 | J·K⁻¹·mol⁻¹ | [1] |

Chemical Properties and Reactivity

As a saturated alkane, this compound exhibits low chemical reactivity.[2] Its most notable chemical characteristic is its resistance to certain reactions where other isomers might be more reactive.

-

Reactivity Profile : Due to the absence of tertiary carbon atoms (carbon atoms bonded to only one hydrogen), this compound does not react with reagents like bromine, iodine, nitric acid, or chlorosulfonic acid under typical conditions.[1]

-

Reforming Reactions : It is resistant to isomerization reactions (reforming) over aluminium trichloride, a common process used to increase the octane rating of gasoline. This means it cannot be readily formed from other heptanes via this method, nor can it be easily converted into other isomers.[1]

-

Combustion : Like all alkanes, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water, releasing a significant amount of energy. The heat of combustion is approximately 11470 cal/g.[1]

-

Clathrate Hydrate Formation : this compound is known to form clathrate hydrates, which are crystalline water-based solids with the hydrocarbon trapped inside. It was the first compound for which the "clathrate H" structure was determined.[1] These structures are relevant in the natural gas industry as they can cause pipeline blockages.[1]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of organic compounds.

NMR Spectroscopy

-

¹H NMR : The proton NMR spectrum of this compound is relatively simple. It shows three main groups of signals corresponding to the different proton environments in the molecule. The integrated proton ratio is 9:4:3.[9]

-

A singlet (or very tightly grouped multiplet) at ~0.86 ppm corresponds to the nine equivalent protons of the three methyl groups on the C2 carbon (-C(CH₃)₃).[9]

-

A multiplet at ~1.18 ppm corresponds to the four protons of the two methylene groups (-CH₂-CH₂-).[9]

-

A triplet at ~0.88 ppm corresponds to the three protons of the terminal methyl group (-CH₃).[9]

-

-

¹³C NMR : The carbon NMR spectrum provides information about the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane.[10]

-

C-H Stretching : Strong absorptions are observed in the 2880-2940 cm⁻¹ region, corresponding to the C-H stretching vibrations of the CH₂ and CH₃ groups.[10]

-

C-H Bending : Strong C-H deformation (bending) vibrations appear between 1365 and 1480 cm⁻¹.[10]

-

C-C Skeletal Vibrations : Absorptions associated with the C-(CH₃)₃ group are found at 720-750 cm⁻¹ and 1200-1255 cm⁻¹.[10] The absence of significant peaks outside of these regions (e.g., above 3000 cm⁻¹) confirms the lack of functional groups like C=C, C≡C, or O-H.[10]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 100, corresponding to its molecular weight.[11] The fragmentation pattern is a key identifier, with prominent peaks resulting from the loss of alkyl fragments. The most stable carbocations are preferentially formed, leading to a characteristic pattern of fragment ions.[11]

Experimental Protocols

The accurate determination of physicochemical properties requires standardized experimental methods. Below are outlines of protocols for key properties and synthesis.

Determination of Physical Properties

-

Density : The density of liquid hydrocarbons like this compound is commonly determined using a digital density meter, following protocols such as ASTM D4052 .[1][9]

-

Principle : A small sample volume (approx. 1-2 mL) is introduced into an oscillating U-tube.[4] The change in the oscillation frequency caused by the mass of the sample is measured. This frequency is directly related to the density of the sample. The instrument is calibrated using fluids of known density (e.g., dry air and pure water).

-

Procedure Outline :

-

Calibrate the digital density meter according to the manufacturer's instructions.

-

Ensure the sample is free of air bubbles.

-

Inject the liquid sample into the thermostatted measuring cell (U-tube), which is maintained at a precise temperature (e.g., 20 °C or 25 °C).

-

Allow the reading to stabilize.

-

Record the density value. For high-precision work, multiple readings are averaged.

-

-

-

Boiling Point : The boiling point can be determined by distillation or micro-methods. A standard laboratory procedure is the distillation method .[12]

-

Principle : The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, this is the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Procedure Outline :

-

Place a volume of the liquid (e.g., 5-10 mL) in a distillation flask with a few boiling chips.

-

Assemble a simple distillation apparatus with a condenser and a collection flask.

-

Place a thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heat the flask gently.

-

Record the temperature when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and the first drops of distillate are collected.

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

-

-

-

Viscosity : The kinematic viscosity of petroleum products is determined using a calibrated glass capillary viscometer according to ASTM D445 .[13]

-

Principle : The time is measured for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

-

Procedure Outline :

-

Select a clean, dry, calibrated viscometer where the flow time will be within the recommended range (typically not less than 200 seconds).

-

Filter the sample to remove any particulate matter.

-

Charge the viscometer with the sample and place it in a constant-temperature bath long enough to reach thermal equilibrium (e.g., 30 minutes).[13]

-

Using suction or pressure, draw the liquid level up to the starting mark.

-

Measure the time it takes for the liquid meniscus to pass between two specified marks on the viscometer.

-

Calculate the kinematic viscosity by multiplying the flow time by the viscometer constant.

-

Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[13]

-

-

Synthesis Protocol: Grignard Reaction

This compound can be synthesized by the coupling of a Grignard reagent with a tertiary alkyl halide.[1][14] A common route involves the reaction of n-propylmagnesium bromide with tert-butyl chloride.[1]

-

Principle : The Grignard reagent (R-MgX) acts as a potent nucleophile. The nucleophilic carbon atom from the propyl group attacks the electrophilic carbon of the tert-butyl chloride, displacing the chloride and forming a new carbon-carbon bond.

-

Procedure Outline :

-

Preparation of Grignard Reagent :

-

All glassware must be rigorously dried to exclude moisture, which quenches the Grignard reagent.[15]

-

In a three-neck flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

-

Add anhydrous diethyl ether or THF to the flask.

-

Slowly add a solution of n-propyl bromide in anhydrous ether from the dropping funnel. A small crystal of iodine can be added to initiate the reaction.

-

The reaction is exothermic and should be controlled. The mixture is typically refluxed until the magnesium is consumed.

-

-

Coupling Reaction :

-

Cool the freshly prepared n-propylmagnesium bromide solution in an ice bath.

-

Slowly add tert-butyl chloride to the stirred Grignard reagent solution.

-

Allow the reaction mixture to stir for several hours at room temperature or with gentle heating to ensure the completion of the reaction.

-

-

Work-up and Purification :

-

The reaction is quenched by the slow, careful addition of a dilute acid (e.g., HCl or H₂SO₄) to dissolve the magnesium salts.

-

The mixture is transferred to a separatory funnel. The organic layer (containing the product) is separated from the aqueous layer.

-

The organic layer is washed with water, then a sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

The drying agent is removed by filtration, and the solvent is removed by distillation.

-

The crude this compound is then purified by fractional distillation to separate it from any unreacted starting materials and side products.

-

-

Visualized Workflows

Synthesis of this compound via Grignard Reaction

The following diagram illustrates the key stages in the synthesis of this compound using the Grignard reaction protocol described above.

Analytical Characterization Workflow

Once synthesized or obtained, a sample of this compound must be characterized to confirm its identity and purity. The following diagram shows a typical analytical workflow.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][12] It is also classified as a skin irritant, and may be fatal if swallowed and enters the airways (aspiration hazard).[1][12][15] It may cause drowsiness or dizziness.[12][15]

-

Handling : Handle in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[12] Use non-sparking tools and take precautionary measures against static discharge.[12]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and flame-resistant clothing.[12] If exposure limits are exceeded, a full-face respirator may be required.[12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated flammables area.[5]

This compound is also very toxic to aquatic life with long-lasting effects, so release into the environment should be avoided.[12][15] Always consult the full Safety Data Sheet (SDS) before use.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 4. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. store.astm.org [store.astm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemquest.com [chemquest.com]

- 8. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vernier.com [vernier.com]

- 12. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 14. How would you prepare Grignard reagent? - askIITians [askiitians.com]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on 2,2-dimethylpentane: Structural Formula and Isomerism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylpentane, with a focus on its structural formula, isomerism, and physicochemical properties. Detailed experimental protocols for its synthesis and analysis are also included to support research and development activities in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound, also known as neoheptane, is a branched-chain alkane with the chemical formula C₇H₁₆.[1][2] It is one of the nine structural isomers of heptane.[3][4][5][6][7] Due to its specific branching, this compound exhibits unique physical and chemical properties compared to its other isomers.[8] Alkanes like this compound are saturated hydrocarbons, meaning they only contain single bonds between carbon atoms and are relatively unreactive.[8][9] Their primary use is as non-polar solvents and as components in fuels.[6][10]

IUPAC Nomenclature of Alkanes

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds.[9][11][12] For alkanes, the nomenclature rules are foundational to understanding their structure from their name. The key steps involve:

-

Identifying the longest continuous carbon chain, known as the parent chain.[12][13]

-

Numbering the carbons in the parent chain, starting from the end closest to any substituent groups.[13]

-

Identifying and naming the substituent groups (alkyl groups).[11]

-

Listing the substituents alphabetically with their corresponding position numbers, followed by the name of the parent chain.[13]

For this compound, the parent chain is a pentane (5-carbon chain).[1][14] There are two methyl (-CH₃) groups attached to the second carbon of this chain.[1][14]

Structural Formula of this compound

The structure of this compound consists of a five-carbon chain with two methyl groups branching off from the second carbon atom.[1] This arrangement includes a quaternary carbon atom (a carbon bonded to four other carbon atoms), which significantly influences its properties.[1]

Caption: Ball-and-stick representation of the this compound molecule.

Isomerism of Heptane (C₇H₁₆)

Isomers are compounds that share the same molecular formula but have different structural arrangements.[5][7] Heptane (C₇H₁₆) has nine constitutional isomers, each with distinct physical properties.[3][4][6] These isomers differ in the branching of their carbon skeleton.[5]

Caption: The nine constitutional isomers of heptane, including this compound.

The nine isomers of heptane are:

-

n-heptane

-

2-Methylhexane

-

3-Methylhexane

-

2,3-Dimethylpentane

-

2,4-Dimethylpentane

-

3,3-Dimethylpentane

-

3-Ethylpentane

-

2,2,3-Trimethylbutane

Physicochemical Properties of Heptane Isomers

The structural differences among the isomers of heptane lead to variations in their physical properties. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.

| Isomer | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |

| n-heptane | 100.21 | 98.4 | -90.6 | 0.684 |

| 2-Methylhexane | 100.21 | 90.0 | -118.3 | 0.679 |

| 3-Methylhexane | 100.21 | 92.0 | -119.5 | 0.687 |

| This compound | 100.21 | 79.2[8][15] | -123.7[8] | 0.674[8] |

| 2,3-Dimethylpentane | 100.21 | 89.8 | -135.0 | 0.695 |

| 2,4-Dimethylpentane | 100.21 | 80.5 | -119.2 | 0.673 |

| 3,3-Dimethylpentane | 100.21 | 86.1 | -134.6 | 0.693 |

| 3-Ethylpentane | 100.21 | 93.5 | -118.6 | 0.698 |

| 2,2,3-Trimethylbutane | 100.21 | 80.9 | -25.0 | 0.690 |

Note: Property values are sourced from various chemical databases and may have slight variations depending on the source.

Experimental Protocols

A common method for the synthesis of this compound involves the Grignard reaction.[4]

Objective: To synthesize this compound from tert-butyl chloride and n-propyl magnesium bromide.

Materials:

-

tert-butyl chloride

-

n-propyl magnesium bromide (prepared from n-propyl bromide and magnesium turnings in dry ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

-

Prepare the Grignard reagent, n-propyl magnesium bromide, in the flask using standard procedures.

-

Dissolve tert-butyl chloride in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the tert-butyl chloride solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the ethereal layer.

-

Wash the organic layer with water and then with brine.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the ether by simple distillation.

-

Purify the resulting crude this compound by fractional distillation.

Caption: Workflow for the synthesis of this compound.

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds like alkane isomers.

Objective: To separate and identify the isomers of heptane in a mixture.

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., DB-5ms)

-

Mass spectrometer detector

-

Helium carrier gas

-

Sample vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the alkane isomer mixture in a suitable volatile solvent (e.g., hexane).

-

GC-MS Method Setup:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

-

Carrier Gas Flow Rate: 1 mL/min (constant flow).

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

MS Scan Range: m/z 35-200.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire data over the course of the GC run.

-

Data Analysis:

-

The total ion chromatogram (TIC) will show peaks corresponding to the separated isomers. The retention time of each peak is characteristic of a specific isomer.

-

The mass spectrum of each peak can be compared to a library (e.g., NIST) to confirm the identity of the isomer based on its fragmentation pattern.

-

Conclusion

This compound is a significant isomer of heptane with distinct structural features and properties. Understanding its isomerism within the context of other C₇H₁₆ alkanes is crucial for applications in various scientific fields. The provided methodologies for synthesis and analysis serve as a practical foundation for researchers working with these compounds. The systematic application of IUPAC nomenclature, coupled with advanced analytical techniques, enables the precise identification and characterization of these and other alkane isomers.

References

- 1. Draw the structure of the following compound 2 2 D class 11 chemistry CBSE [vedantu.com]

- 2. This compound | C7H16 | CID 11542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Heptane - Wikipedia [en.wikipedia.org]

- 5. What are the 9 isomers of Heptane? - askIITians [askiitians.com]

- 6. Heptane | Fisher Scientific [fishersci.com]

- 7. What are the 9 isomers of Heptane class 12 chemistry CBSE [vedantu.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. Naming Alkanes | ChemTalk % [chemistrytalk.org]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. This compound - Wikidata [wikidata.org]

A Technical Guide to Neoheptane: IUPAC Nomenclature, Synonyms, and Properties

This technical guide provides a comprehensive overview of neoheptane, known systematically as 2,2-dimethylpentane. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the nomenclature, synonyms, and physicochemical properties of this branched-chain alkane.

IUPAC Nomenclature and Synonyms

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The common name "neoheptane" refers to a specific isomer of heptane.

The preferred IUPAC name for neoheptane is This compound .[1][2][3] This name is derived from identifying the longest continuous carbon chain and the location of the methyl substituents. Other synonyms and identifiers for this compound include:

Heptane (C7H16) has nine structural isomers, of which this compound is one.[6][7] The prefix "neo" in common nomenclature signifies a carbon atom bonded to four other carbon atoms, specifically a tert-butyl group at the end of a carbon chain.[2][8]

Physicochemical Properties

This compound is a colorless liquid with a gasoline-like odor.[9] It is a nonpolar compound, making it insoluble in water but soluble in organic solvents like hexane and diethyl ether.[9] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Units |

| Molecular Formula | C7H16 | |

| Molar Mass | 100.205 | g·mol⁻¹ |

| Density (at 20 °C) | 0.67385 | g·cm⁻³ |

| Density (at 25 °C) | 0.674 | g/mL |

| Melting Point | -123.7 | °C |

| Boiling Point | 79.2 | °C |

| Refractive Index (at 20°C) | 1.382 | |

| Dipole Moment | 0.0 | D |

| Flash Point | 15 | °F |

| Standard Enthalpy of Formation (liquid, 298 K) | -238.5 | kJ·mol⁻¹ |

| Standard Enthalpy of Combustion (298 K) | -4802.94 | kJ·mol⁻¹ |

Data compiled from multiple sources.[1][5][10][11][12][13]

Experimental Protocols

Synthesis of this compound

Grignard Reaction:

One established method for producing high-purity this compound involves the reaction of a Grignard reagent with a tertiary alkyl halide.[1] Specifically, the reaction is between the Grignard reagent of n-propyl bromide (CH₃CH₂CH₂MgBr) and tert-butyl chloride ((CH₃)₃CCl).[1]

A general procedure for a similar reaction describes the preparation of the Grignard reagent in anhydrous ether, followed by the addition of an equivalent amount of the tertiary alkyl chloride.[9] The reaction mixture is then typically worked up by hydrolysis with a dilute acid, followed by extraction with an organic solvent, drying, and distillation to isolate the final product.[9]

Two-Step Synthesis:

Another approach involves a two-step synthesis starting from 2-methylpropene and 2-methylpropane.[2]

-

Hydrobromination: 2-methylpropene reacts with hydrogen bromide (HBr) in a hydrobromination reaction to form 2-bromo-2-methylpropane. This reaction follows Markovnikov's rule.[2]

-

Radical Substitution: The resulting 2-bromo-2-methylpropane undergoes a radical substitution reaction with 2-methylpropane to yield this compound.[2]

Analysis of this compound

The analysis of this compound, as with other volatile alkanes, is typically performed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). These techniques allow for the separation, identification, and quantification of the compound in various matrices.

General Gas Chromatography (GC) Protocol:

A general GC method for analyzing volatile organic compounds, including alkanes, would involve the following:

-

Sample Preparation: Samples are typically diluted in a suitable solvent, such as hexane or pentane. For complex matrices, a solid-phase microextraction (SPME) or headspace sampling technique may be employed to isolate the volatile components.

-

Injection: A small volume of the prepared sample is injected into the GC, where it is vaporized in a heated inlet.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation based on boiling point and polarity. For alkanes, a nonpolar column (e.g., DB-1 or similar) is typically used.

-

Detection: As the separated components elute from the column, they are detected by a suitable detector, such as a flame ionization detector (FID), which is highly sensitive to hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:

For unambiguous identification, the GC is coupled to a mass spectrometer.

-

Ionization: As components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI). This causes the molecules to fragment in a predictable pattern.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection and Spectral Matching: A detector records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint. The obtained spectrum can be compared to a library of known spectra (e.g., NIST/Wiley) to confirm the identity of the compound. For alkanes, the molecular ion peak may be weak or absent, but the fragmentation pattern is characteristic.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. brainly.com [brainly.com]

- 3. chegg.com [chegg.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pragolab.cz [pragolab.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. GC–MS analysis of hydrocarbon products [bio-protocol.org]

- 13. How 2-Methylpentane Alters Gas Chromatography Separation Techniques [eureka.patsnap.com]

High-Purity 2,2-Dimethylpentane: A Technical Guide to Synthesis and Preparation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of high-purity 2,2-dimethylpentane, also known as neoheptane. The document details various synthetic routes, purification methodologies, and analytical techniques for quality assessment, with a focus on providing practical information for laboratory and research applications.

Introduction

This compound is a branched-chain alkane with the chemical formula C₇H₁₆. Its unique physical and chemical properties, including a high octane rating and specific solvent characteristics, make it a valuable compound in various fields, including fuel research and as a non-polar solvent in organic synthesis. In the pharmaceutical industry, high-purity alkanes like this compound can serve as reference standards, inert reaction media, or in the manufacturing of certain drug substances. This guide explores the primary methods for its synthesis, aiming for high purity, and provides detailed experimental insights.

Synthesis Methodologies

Several synthetic pathways can be employed for the preparation of this compound. The choice of method often depends on the desired purity, scale, and available starting materials. The most common and practical laboratory-scale methods include the Grignard reaction, alkylation of isobutane, and isomerization of n-heptane.

Grignard Reaction

The Grignard reaction offers a versatile and reliable method for the formation of carbon-carbon bonds, making it well-suited for the synthesis of specifically branched alkanes like this compound. The reaction involves the coupling of a Grignard reagent with an alkyl halide. For the synthesis of this compound, the reaction between n-propylmagnesium bromide and tert-butyl chloride is a common approach.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

n-Propyl bromide

-

tert-Butyl chloride

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of n-propyl bromide in anhydrous diethyl ether in the dropping funnel. Add a small portion of the n-propyl bromide solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle boiling of the ether.

-

Once the reaction has started, add the remaining n-propyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the n-propylmagnesium bromide.

-

Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise from the dropping funnel. An exothermic reaction will occur; maintain the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous ammonium chloride solution to quench the reaction and decompose the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the ethereal layer, and wash it with water and then brine.

-

Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the diethyl ether by distillation.

-

The crude this compound can then be purified by fractional distillation.

Alkylation of Isobutane with Propene

In the petroleum industry, alkylation is a key process for producing high-octane gasoline components. The reaction of isobutane with light olefins, such as propene, in the presence of a strong acid catalyst can yield a mixture of branched alkanes, including this compound. While primarily an industrial process, laboratory-scale alkylation can be performed to obtain this compound.

Materials:

-

Isobutane (liquefied)

-

Propene gas

-

Concentrated sulfuric acid or a solid acid catalyst (e.g., sulfated zirconia)

-

An appropriate high-pressure reactor

Procedure:

-

Catalyst Preparation: If using a solid acid catalyst, activate it according to the manufacturer's instructions (typically by calcination).

-

Reaction Setup: Charge the high-pressure reactor with the acid catalyst and cooled, liquefied isobutane.

-

Reaction: Pressurize the reactor with propene gas to the desired pressure. The reaction is typically carried out at a controlled low temperature (e.g., 0-15 °C) and vigorous stirring to ensure good mixing of the reactants and catalyst.

-

Maintain the reaction conditions for a set period. The ratio of isobutane to propene is kept high to minimize polymerization of the olefin.

-

Work-up: After the reaction, carefully vent the excess propene and isobutane. Separate the hydrocarbon phase from the acid catalyst.

-

Wash the hydrocarbon layer with a dilute sodium bicarbonate solution and then with water to remove any residual acid.

-

Dry the organic layer over a suitable drying agent.

-

The resulting alkylate, a mixture of C₇ and other branched alkanes, is then subjected to fractional distillation to isolate this compound.

Isomerization of n-Heptane

Catalytic isomerization of linear alkanes is another important refinery process to produce branched isomers with higher octane numbers. n-Heptane can be isomerized over bifunctional catalysts, typically containing a noble metal (e.g., platinum) on an acidic support (e.g., chlorinated alumina or a zeolite), to a mixture of its isomers, including this compound.

Materials:

-

n-Heptane (high purity)

-

Bifunctional catalyst (e.g., Pt/Al₂O₃-Cl)

-

Hydrogen gas

-

Fixed-bed reactor system

Procedure:

-

Catalyst Activation: The catalyst is typically activated in situ by heating under a flow of hydrogen.

-

Reaction: The fixed-bed reactor is heated to the desired reaction temperature (e.g., 150-250 °C). A mixture of n-heptane vapor and hydrogen is passed over the catalyst bed at a controlled flow rate (Weight Hourly Space Velocity, WHSV).

-

The hydrogen is necessary to maintain catalyst activity by preventing coke formation.

-

Product Collection: The reactor effluent is cooled to condense the liquid products, which consist of a mixture of heptane isomers and any cracking byproducts.

-

Analysis and Purification: The product mixture is analyzed by gas chromatography to determine the composition. High-purity this compound is then isolated from the isomerate by fractional distillation or preparative gas chromatography.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal.[1][2][3] While effective for the synthesis of symmetrical alkanes from a single alkyl halide, it is generally not a suitable method for preparing unsymmetrical alkanes like this compound.[4][5] A reaction between two different alkyl halides (e.g., tert-butyl chloride and n-propyl chloride) would lead to a mixture of products (this compound, hexane, and octane) that are difficult to separate due to their similar boiling points.[5]

Purification of this compound

Achieving high purity is critical for many applications of this compound. The primary challenge in its purification is the separation from its structural isomers, which often have very close boiling points.

Fractional Distillation

Fractional distillation is the most common method for purifying this compound from reaction mixtures and from its isomers.[6][7][8] The success of the separation depends on the difference in boiling points of the components and the efficiency of the distillation column (number of theoretical plates).

| Isomer | Boiling Point (°C) |

| This compound | 79.2 |

| 2,4-Dimethylpentane | 80.5 |

| 3,3-Dimethylpentane | 86.1 |

| 2-Methylhexane | 90.1 |

| 3-Methylhexane | 92.0 |

| n-Heptane | 98.4 |

As seen in the table, the boiling point of this compound is relatively distinct from most of its isomers, facilitating its separation by efficient fractional distillation.

Preparative Gas Chromatography (pGC)

For obtaining very high purity (>99.9%), preparative gas chromatography is an effective, albeit more resource-intensive, technique.[9][10] In pGC, the components of a mixture are separated in the gas phase based on their differential interactions with a stationary phase in a column. The separated components are then collected as they elute from the column. This method can achieve excellent separation of isomers with very close boiling points.

Quality Assessment and Purity Analysis

The purity of synthesized this compound must be rigorously assessed. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard analytical method for this purpose.[11][12][13]

Analytical Protocol: GC-MS for Purity Determination

-

Sample Preparation: Dilute a small amount of the purified this compound in a suitable volatile solvent (e.g., hexane or pentane).

-

GC-MS Analysis: Inject the sample into a GC-MS system equipped with a non-polar capillary column. The temperature program of the GC oven is designed to separate the heptane isomers.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to each component in the sample. The area of each peak is proportional to the concentration of that component. Purity is determined by calculating the percentage of the peak area of this compound relative to the total area of all peaks.

-

The mass spectrometer provides fragmentation patterns for each peak, confirming the identity of this compound and any impurities.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Comparison of Synthesis Methods

| Synthesis Method | Key Reactants | Catalyst | Typical Yield | Typical Purity | Advantages | Disadvantages |

| Grignard Reaction | n-Propyl bromide, tert-Butyl chloride, Mg | None | Moderate | High | Good selectivity, well-defined product | Requires anhydrous conditions, multi-step |

| Alkylation | Isobutane, Propene | H₂SO₄ or Solid Acid | High (industrial) | Mixture of isomers | High throughput, uses common feedstocks | Produces a complex mixture, requires high pressure |

| Isomerization | n-Heptane | Pt/Al₂O₃-Cl | Moderate | Mixture of isomers | Upgrades low-octane feedstocks | Produces an equilibrium mixture of isomers |

| Wurtz Reaction | n-Propyl chloride, tert-Butyl chloride, Na | None | Low | Very low | - | Forms a difficult-to-separate mixture of alkanes |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₆ |

| Molar Mass | 100.21 g/mol |

| Boiling Point | 79.2 °C |

| Melting Point | -123.8 °C |

| Density | 0.674 g/cm³ at 20 °C |

| Refractive Index (n²⁰/D) | 1.382 |

| ¹H NMR (CDCl₃, ppm) | δ ~0.86 (s, 9H, C(CH₃)₃), ~0.88 (t, 3H, CH₂CH₃), ~1.18 (t, 2H, C(CH₃)₃CH₂), ~1.25 (m, 2H, CH₂CH₃)[14][15] |

| ¹³C NMR (CDCl₃, ppm) | δ ~31.9 (C(CH₃)₃), ~29.1 (C(CH₃)₃), ~44.1 (C(CH₃)₃CH₂), ~17.5 (CH₂CH₃), ~14.4 (CH₂CH₃)[16][17] |

| IR (cm⁻¹) | ~2960-2870 (C-H stretch), ~1465 (C-H bend), ~1365 (C-H bend) |

| MS (m/z) | 100 (M+), 85, 57, 43 (base peak)[18] |

Conclusion

The synthesis of high-purity this compound is achievable through several synthetic routes. For laboratory-scale preparation where high purity of a specific isomer is the primary goal, the Grignard reaction followed by careful fractional distillation is often the most practical approach. Industrial-scale production typically relies on alkylation and isomerization processes, which produce a mixture of isomers that are then separated. The choice of synthesis and purification method should be guided by the specific requirements of the application, including the desired purity, scale, and economic considerations. Rigorous analytical characterization, primarily by GC-MS, is essential to confirm the purity and identity of the final product.

References

- 1. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 2. Wurtz reaction cannot be used for the preparation of unsymmetrical alkanes ? Give reason [allen.in]

- 3. A Short Note On Wurtz Reaction [unacademy.com]

- 4. What is Wurtz reaction? What are its limitations? How have these limi - askIITians [askiitians.com]

- 5. quora.com [quora.com]

- 6. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. How many fractions will be obtained on fractional distillation of mixture of all dimethyl cyclopentance? [allen.in]

- 9. academic.oup.com [academic.oup.com]

- 10. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. This compound(590-35-2) 1H NMR spectrum [chemicalbook.com]

- 16. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. spectrabase.com [spectrabase.com]

- 18. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Thermodynamic Data of 2,2-Dimethylpentane

This technical guide provides a comprehensive overview of the thermodynamic data for 2,2-dimethylpentane, also known as neoheptane. The information is intended for researchers, scientists, and professionals in drug development who require precise thermodynamic properties for this compound. This document summarizes key quantitative data in structured tables, outlines the experimental methodologies used in seminal studies, and presents a visualization of the relationships between core thermodynamic properties.

Core Thermodynamic Data

The thermodynamic properties of this compound have been determined through a combination of experimental measurements and theoretical calculations. The following tables summarize the most critical data for the gas and condensed phases, primarily sourced from the NIST Chemistry WebBook and referenced studies.

Gas Phase Thermodynamic Properties

The following table presents the standard enthalpy of formation, standard entropy, and isobaric heat capacity for this compound in the ideal gas state at a standard pressure of 0.1 MPa.

| Property | Value | Units | Temperature (K) | Reference |

| Standard Enthalpy of Formation (ΔfH°) | -206.3 ± 1.5 | kJ/mol | 298.15 | [1] |

| Standard Molar Entropy (S°) | 390.8 ± 2.1 | J/mol·K | 298.15 | [1] |

| Isobaric Heat Capacity (Cp) | 165.73 | J/mol·K | 300 | [1] |

| Isobaric Heat Capacity (Cp) | 215.14 | J/mol·K | 400 | [1] |

| Isobaric Heat Capacity (Cp) | 261.29 | J/mol·K | 500 | [1] |

Condensed Phase Thermodynamic Properties

The subsequent table details the thermodynamic properties of this compound in its liquid and solid states.

| Property | Value | Units | Temperature (K) | Reference |

| Standard Enthalpy of Formation (liquid, ΔfH°) | -238.5 | kJ/mol | 298.15 | [2] |

| Standard Enthalpy of Combustion (liquid, ΔcH°) | -4802.94 | kJ/mol | 298.15 | [2] |

| Standard Molar Entropy (liquid, S°) | 300.3 | J/mol·K | 298.15 | [2] |

| Isobaric Heat Capacity (liquid, Cp) | 221.12 | J/mol·K | 298.15 | [2] |

| Enthalpy of Fusion (ΔfusH) | 5.86 | kJ/mol | 149.4 | [3] |

| Melting Point (Tfus) | 149.4 | K | - | [2] |

| Boiling Point (Tboil) | 352.3 | K | - | [2] |

Experimental Protocols

The thermodynamic data presented in this guide are predominantly derived from foundational studies in chemical thermodynamics. While the full, detailed experimental procedures are contained within the original publications, this section outlines the general methodologies employed.

Low-Temperature Calorimetry (Huffman, H.M., et al., 1961):

The heat capacities and enthalpies of fusion for this compound were determined using low-temperature adiabatic calorimetry. This technique involves:

-

Sample Purification: The sample of this compound was highly purified to minimize the impact of impurities on the measured thermodynamic properties.

-

Calorimeter: An adiabatic calorimeter was used, which is designed to minimize heat exchange with the surroundings. The sample is placed in a container within a series of concentric, evacuated jackets.

-

Heat Input: A known amount of electrical energy is introduced to the sample, causing a small increase in temperature.

-

Temperature Measurement: The temperature change is precisely measured using a platinum resistance thermometer.

-

Data Analysis: The heat capacity is calculated from the energy input and the corresponding temperature rise. By conducting these measurements over a range of temperatures, a detailed heat capacity curve is generated. The enthalpy of fusion is determined by measuring the total energy required to melt the sample at its fusion temperature.

The entropy is then calculated from the heat capacity data using the third law of thermodynamics.

Combustion Calorimetry (Prosen, E.J. and Rossini, F.D., 1945):

The standard enthalpy of combustion, and consequently the standard enthalpy of formation, was determined using bomb calorimetry. The general procedure is as follows:

-

Sample Preparation: A precisely weighed sample of liquid this compound is sealed in a container, typically a thin-walled glass ampoule.

-

Bomb Calorimeter: The sample is placed in a "bomb," a robust, constant-volume stainless steel container, which is then pressurized with a large excess of pure oxygen.

-

Ignition: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The sample is ignited electrically.

-

Temperature Measurement: The temperature rise of the water is meticulously measured to determine the heat released by the combustion reaction.

-

Corrections: Corrections are applied for the heat of ignition, the heat of formation of nitric acid (from residual nitrogen in the bomb), and other factors to obtain the standard heat of combustion.

Compilation and Correlation of Data (Scott, D.W., 1974):

Much of the widely disseminated thermodynamic data for hydrocarbons, including this compound, comes from comprehensive reviews and correlations of existing experimental data.[4] These works critically evaluate published data, perform statistical analyses, and generate self-consistent sets of thermodynamic properties over a wide range of temperatures.[4][5]

Visualization of Thermodynamic Relationships

The following diagram illustrates the logical relationships between key thermodynamic properties and the experimental techniques used to determine them.

Caption: Workflow for determining thermodynamic properties of this compound.

References

- 1. Chemical Thermodynamic Properties of Hydrocarbons and Related Substances: Properties of the Alkane Hydrocarbons, C1 through C10, in the Ideal Gas State From 0 to 1500 K | Semantic Scholar [semanticscholar.org]

- 2. Pentane, 2,2-dimethyl- [webbook.nist.gov]

- 3. Chemical Thermodynamic Properties of Hydrocarbons and Related Substances: Properties of the Alkane Hydrocarbons, C1 through C10, in the Ideal Gas State From 0 to 1500 K - UNT Digital Library [digital.library.unt.edu]

- 4. Chemical Thermodynamic Properties of Hydrocarbons and Related Substances. Properties of the Alkane Hydrocarbons, C1 Through C10 in the Ideal Gas State From 0 to 1500 K. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 5. Chemical Thermodynamic Properties of Hydrocarbons and Related Substances ... - Donald William Scott - Google ブックス [books.google.co.jp]

Solubility of 2,2-Dimethylpentane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dimethylpentane, a branched-chain alkane, in a variety of common organic solvents. Understanding the solubility of such nonpolar compounds is critical in numerous applications, including organic synthesis, reaction chemistry, and formulation development in the pharmaceutical industry. This document compiles available quantitative data, details relevant experimental protocols for solubility determination, and presents logical workflows through diagrams to facilitate a deeper understanding of the principles governing the solubility of nonpolar molecules.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces of the solute and solvent are similar. This compound, an isomer of heptane, is a nonpolar molecule. Its primary intermolecular interactions are weak London dispersion forces. Consequently, it exhibits high solubility in nonpolar organic solvents that also primarily interact through London dispersion forces. Conversely, it is sparingly soluble in polar solvents, such as water, where strong hydrogen bonds dominate the intermolecular interactions.

The branching in the structure of this compound, compared to its straight-chain isomer n-heptane, can influence its physical properties, including solubility. Branching can lead to less efficient packing of molecules, which weakens the intermolecular forces between them. This may result in increased solubility compared to their linear counterparts in some solvents.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, the principle of "like dissolves like" strongly suggests that this compound is miscible in all proportions with other nonpolar solvents like hexane, benzene, and toluene. For practical purposes, it can be considered fully soluble in these types of solvents.

To provide a quantitative perspective, the following tables summarize the solubility data for n-heptane, the straight-chain isomer of this compound. This data serves as a valuable proxy for understanding the expected solubility behavior of this compound. It is generally expected that branched isomers like this compound will have similar or slightly higher solubility in nonpolar solvents compared to n-heptane[1].

Table 1: Solubility of n-Heptane in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Ethanol | 25 | Miscible | [2] |

| Acetone | Ambient | Miscible | [3] |

| Benzene | Ambient | Miscible | [3] |

| Carbon Tetrachloride | Ambient | Soluble | [3] |

| Chloroform | Ambient | Miscible | [4] |

| Diethyl Ether | Ambient | Miscible | [3] |

| Petroleum Ether | Ambient | Miscible | [3] |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid in a liquid, particularly for miscible or highly soluble systems, often involves establishing the full phase behavior of the binary mixture. For systems with a miscibility gap, the following experimental protocols are commonly employed.

Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a substance in a solvent.[5][6][7]

Methodology:

-

Preparation of Solvent Mixtures: A series of vials are prepared with a fixed amount of the solvent.

-

Addition of Solute: An excess amount of the solute (this compound) is added to each vial.

-

Equilibration: The vials are sealed and placed in a constant-temperature shaker bath. The mixtures are agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed at a constant temperature to allow for the complete separation of the two liquid phases.

-

Sampling: A sample is carefully withdrawn from the solvent-rich phase using a syringe. Care must be taken not to disturb the interface or withdraw any of the solute-rich phase.

-

Analysis: The concentration of the solute in the solvent-rich phase is determined using a suitable analytical technique, such as gas chromatography (GC).

-

Data Reporting: The solubility is reported as the concentration of the solute in the saturated solvent at the specified temperature.

Gas Chromatography (GC) for Concentration Analysis

Gas chromatography is a powerful analytical technique for separating and quantifying the components of a volatile mixture, making it ideal for determining the concentration of this compound in a solvent.

Methodology:

-

Instrument Setup: A gas chromatograph equipped with a suitable column (e.g., a nonpolar capillary column) and a detector (e.g., a flame ionization detector - FID) is used.

-

Calibration: A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations. These standards are injected into the GC to generate a calibration curve that plots peak area against concentration.

-

Sample Injection: A small, precise volume of the sample from the shake-flask experiment is injected into the GC.

-

Chromatographic Separation: The volatile components of the sample are vaporized and carried by an inert gas through the column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Detection and Quantification: The detector generates a signal as each component elutes from the column. The peak area corresponding to this compound is measured.

-

Concentration Determination: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualizing Solubility Concepts and Workflows

Logical Relationship of Solubility

The following diagram illustrates the fundamental principle of "like dissolves like" that governs the solubility of this compound.

Caption: Principle of "like dissolves like" for this compound solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method coupled with gas chromatography.

Caption: Shake-flask and GC workflow for solubility measurement.

Conclusion

This compound, as a nonpolar alkane, demonstrates high solubility in nonpolar organic solvents and is largely immiscible with polar solvents, a behavior dictated by the principle of "like dissolves like." While specific quantitative solubility data for this compound is limited, data for its isomer, n-heptane, provides a reliable indication of its miscibility with common nonpolar organic solvents. The experimental determination of its solubility can be robustly performed using the shake-flask method, with subsequent concentration analysis by gas chromatography. The principles and methodologies outlined in this guide provide a solid foundation for researchers and professionals working with this and similar nonpolar compounds.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. researchgate.net [researchgate.net]

- 3. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sanjaychemindia.com [sanjaychemindia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. haltermann-carless.com [haltermann-carless.com]

- 7. srdata.nist.gov [srdata.nist.gov]

2,2-Dimethylpentane: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpentane, also known as neoheptane, is a branched-chain alkane with the chemical formula C₇H₁₆. As one of the nine isomers of heptane, its physical and chemical properties are of interest in various industrial and research applications. This technical guide provides an in-depth overview of the natural occurrence and sources of this compound, supported by quantitative data, detailed experimental protocols for its identification and quantification, and graphical representations of its origins and distribution.

Natural Occurrence and Sources

This compound is primarily of geological and industrial origin, with limited known biogenic sources. Its presence is predominantly associated with fossil fuels.

Crude Oil

This compound is a naturally occurring component of crude oil, although its concentration is generally low. It is one of many isomers of heptane found in the light naphtha fraction of crude oil. The exact concentration can vary depending on the source and type of the crude oil. Early studies indicated its presence in midcontinent petroleum at levels not exceeding a few hundredths of a percent[1][2]. One source suggests a general concentration of about 0.01% in some crude oils[3].

Natural Gas Liquids (NGLs)

Gasoline

As a product of crude oil refining, this compound is a component of commercial gasoline. It contributes to the overall octane rating and volatility of the fuel. Its concentration in gasoline can vary depending on the crude oil source, the refining processes employed, and the desired final product specifications.

Biogenic Sources

The occurrence of this compound in the biosphere is not widespread. However, it has been reported as a volatile organic compound (VOC) in the essential oil of the plant Perilla frutescens, commonly known as perilla or shiso[11][12][13]. The concentration of this compound in the essential oil is generally low compared to other major constituents like perillaldehyde or perilla ketone.

Other Sources

Traces of this compound may be found in urban air as a result of vehicular emissions and the evaporation of gasoline[14][15][16][17][18].

Quantitative Data

The following tables summarize the available quantitative data for the concentration of this compound from various sources.

Table 1: Concentration of this compound in Crude Oil and Gasoline

| Source | Matrix | Concentration (Weight Percent) | Reference |

| Midcontinent Petroleum | Crude Oil | < 0.01% | [1][2] |

| General | Crude Oil | ~ 0.01% | [3] |

| Not Specified | Gasoline | 0.25% (Range), 0.0878% (Mean) |

Table 2: Example Composition of C7 Hydrocarbons in a Crude Oil Fraction (Illustrative)

| Component | Weight Percent |

| n-Heptane | 1.0 - 2.0 |

| 2-Methylhexane | 0.5 - 1.5 |

| 3-Methylhexane | 0.5 - 1.5 |

| This compound | < 0.1 |

| 2,3-Dimethylpentane | 0.2 - 0.5 |

| 2,4-Dimethylpentane | 0.2 - 0.5 |

| 3,3-Dimethylpentane | < 0.1 |

| Methylcyclohexane | 1.0 - 3.0 |

| Toluene | 0.5 - 2.0 |

Note: This table is illustrative and based on typical crude oil assay data. The concentration of this compound is often below the detailed reporting limit in standard assays.

Experimental Protocols

The identification and quantification of this compound are primarily achieved through gas chromatography (GC) techniques, often coupled with mass spectrometry (MS) or flame ionization detection (FID).

Analysis of this compound in Petroleum Products (Based on ASTM D6730)

This protocol describes a detailed hydrocarbon analysis (DHA) for spark ignition engine fuels.

Objective: To separate and quantify individual hydrocarbon components, including this compound, in gasoline and other light petroleum distillates.

Methodology: High-Resolution Gas Chromatography with Flame Ionization Detection (GC-FID).

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary split/splitless injector and a flame ionization detector.

-

Column: A 100-meter, 0.25 mm internal diameter, 0.5 µm film thickness 100% dimethylpolysiloxane capillary column is typically used. A pre-column may be used to enhance separation[19][20][21][22][23].

-

Carrier Gas: Helium or Hydrogen.

-

Data System: Capable of acquiring and processing chromatographic data.

Procedure:

-

Sample Preparation: Gasoline samples are typically analyzed directly without dilution.

-

Injection: A small volume (e.g., 0.1 to 1.0 µL) of the sample is injected into the GC with a high split ratio (e.g., 100:1) to avoid column overload.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 35-40 °C is held for a period (e.g., 10-20 minutes) to separate the light hydrocarbons. The temperature is then ramped up to around 200-225 °C at a slow rate (e.g., 2-5 °C/min) to elute the heavier components.

-

Detector Temperature: 250-300 °C.

-

Carrier Gas Flow: Constant flow or constant pressure mode, with a linear velocity appropriate for the carrier gas (e.g., ~20-30 cm/s for Helium).

-

-

Component Identification: Peaks are identified based on their retention times compared to a known standard mixture (e.g., a multi-component hydrocarbon standard). The use of Kovats retention indices is also a common practice for reliable identification[20].

-

Quantification: The concentration of each component is determined by comparing its peak area to the peak areas of the components in a calibration standard. Response factors for the FID are often assumed to be unity for hydrocarbons, or relative response factors are used for higher accuracy.

Analysis of this compound in Plant Volatiles (e.g., Perilla frutescens)

This protocol describes the analysis of volatile organic compounds from plant material using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

Objective: To identify and semi-quantify volatile compounds, including this compound, emitted from plant tissue.

Methodology: Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column and capable of electron ionization (EI).

-

SPME Fiber Assembly: A fiber coated with a suitable stationary phase (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is used to adsorb the volatile analytes.

-

Headspace Vials: 20 mL glass vials with PTFE/silicone septa.

Procedure:

-

Sample Preparation: A known amount of fresh plant material (e.g., 1-5 grams of leaves) is placed in a headspace vial. The material may be gently crushed to facilitate the release of volatiles.

-

Headspace Extraction: The vial is sealed and placed in a heating block or water bath (e.g., at 40-60 °C) for a specific equilibration time (e.g., 15-30 minutes). The SPME fiber is then exposed to the headspace above the sample for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis:

-

Desorption: The SPME fiber is immediately inserted into the hot injector of the GC (e.g., 250 °C) where the adsorbed analytes are thermally desorbed onto the column. The injection is typically done in splitless mode to maximize the transfer of analytes.

-

GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) of 30-60 m length, 0.25 mm ID, and 0.25 µm film thickness is commonly used.

-

Oven Temperature Program: An initial temperature of around 40 °C is held for a few minutes, followed by a ramp of 3-5 °C/min to a final temperature of 230-250 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Component Identification: Compounds are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley) and by comparing their calculated retention indices with literature values.

-

Semi-Quantification: The relative abundance of each component is estimated based on its peak area as a percentage of the total peak area of all identified compounds. For absolute quantification, a calibration curve with an authentic standard of this compound would be required.

Visualizations

The following diagrams illustrate the primary sources and distribution pathways of this compound.

Caption: Primary sources and pathways leading to the presence of this compound.

Caption: Experimental workflow for the analysis of this compound in gasoline.

Caption: Experimental workflow for the analysis of this compound in plant volatiles.

Conclusion

This compound is a minor but consistent component of fossil fuels, including crude oil, natural gas liquids, and their refined products such as gasoline. Its presence in the environment is primarily linked to the use and evaporation of these fuels. While a limited number of biogenic sources, such as the plant Perilla frutescens, have been identified, they are not considered major contributors to the overall environmental load of this compound. The analysis of this compound is well-established, with standardized gas chromatography methods providing reliable identification and quantification. This technical guide serves as a comprehensive resource for professionals requiring detailed information on the origins and analytical methodologies related to this compound.

References

- 1. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are Natural Gas Liquids? — Sulpetro- LPG-NGL Industry Data [sulpetro.com]

- 5. naesb.org [naesb.org]

- 6. rbnenergy.com [rbnenergy.com]

- 7. agilent.com [agilent.com]

- 8. asgmt.com [asgmt.com]

- 9. Gas Quality - Methodology (MWP) [mwpipe.com]

- 10. herculesebooks.com [herculesebooks.com]

- 11. GC-MS analysis of volatile compounds of Perilla frutescens Britton var. Japonica accessions: Morphological and seasonal variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GC-MS Analysis of the Changes in Volatile Oils before and after Compounding of Perilla Leaf and Tangerine Peel [xdspkj.ijournals.cn]

- 13. researchgate.net [researchgate.net]

- 14. PM2.5 concentration and composition in the urban air of Nanjing, China: Effects of emission control measures applied during the 2014 Youth Olympic Games - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Site Representativeness of Urban Air Monitoring Stations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. gcms.cz [gcms.cz]

- 20. scioninstruments.com [scioninstruments.com]